molecular formula C13H11NO4 B1227499 2-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 29550-94-5

2-[(2-Methyl-3-furoyl)amino]benzoic acid

Cat. No.: B1227499
CAS No.: 29550-94-5
M. Wt: 245.23 g/mol
InChI Key: MDRZZFBPVFJTIQ-UHFFFAOYSA-N
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Description

2-[(2-Methyl-3-furoyl)amino]benzoic acid is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of a furoyl group attached to an amino benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-3-furoyl)amino]benzoic acid typically involves the reaction of 2-methyl-3-furoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methyl-3-furoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(2-Methyl-3-furoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-3-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The furoyl group can interact with enzymes or receptors, leading to modulation of their activity. The amino benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[(2-Methyl-3-furoyl)amino]benzoic acid
  • 2-[(3-Methyl-2-furoyl)amino]benzoic acid
  • This compound

Comparison: this compound is unique due to the specific positioning of the furoyl and amino groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZZFBPVFJTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367077
Record name STK292702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29550-94-5
Record name STK292702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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